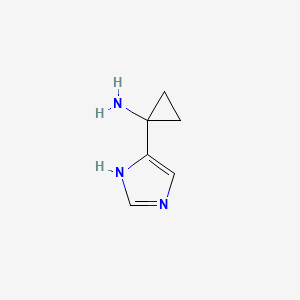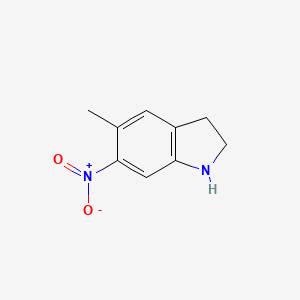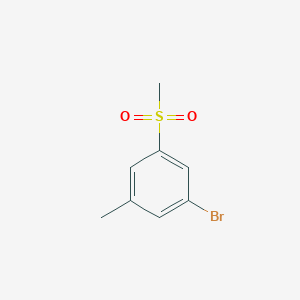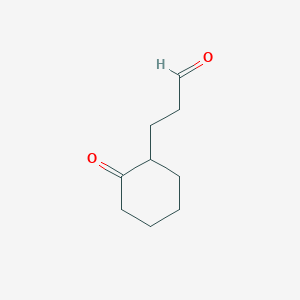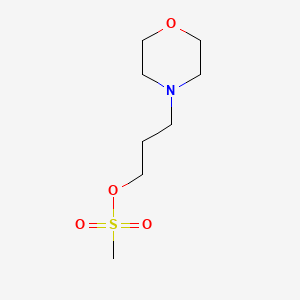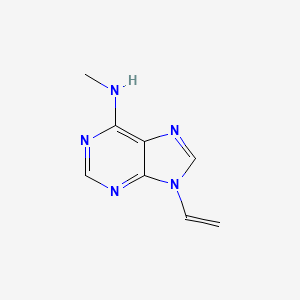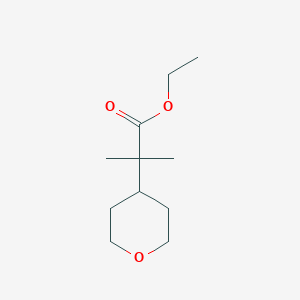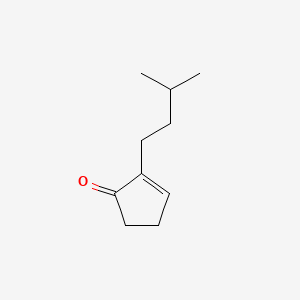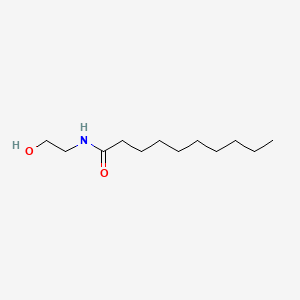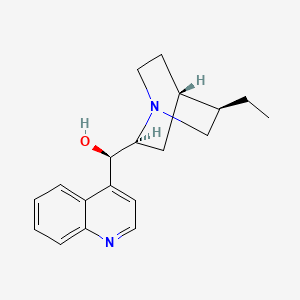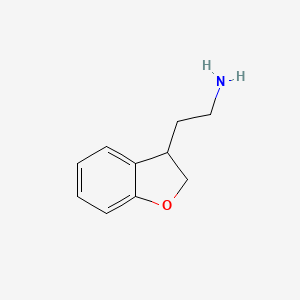
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine
描述
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenols and alcohols as starting materials, which undergo cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane, acetonitrile, and catalysts like palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and acetic acid (AcOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-one, while reduction can produce benzofuran-3-ylmethanol .
科学研究应用
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it acts as an agonist for G protein-coupled receptor 40 (GPR40), which plays a role in glucose-dependent insulinotropic activity. This interaction can enhance insulin secretion in response to glucose, making it a potential therapeutic agent for diabetes .
相似化合物的比较
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
- 2-(2,3-Dihydro-1-benzofuran-3-yl)methanol
- 2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
Uniqueness
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a GPR40 agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 |
InChI 键 |
BZCOTUSDEIPNHR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2O1)CCN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
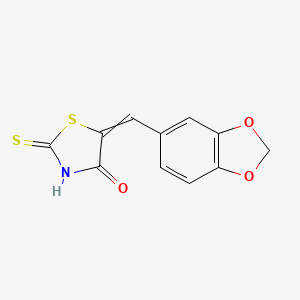
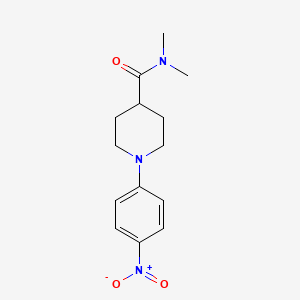
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B8776819.png)
